(3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

Catalog No.
S12485527
CAS No.
M.F
C16H12ClFN2O
M. Wt
302.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-...

Product Name

(3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

IUPAC Name

[3-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]methanol

Molecular Formula

C16H12ClFN2O

Molecular Weight

302.73 g/mol

InChI

InChI=1S/C16H12ClFN2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2

InChI Key

ZIDGNENXVZTTKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)F)Cl

The compound (3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol is a member of the pyrazole family, characterized by a unique structure that includes a pyrazole ring substituted with both a chlorophenyl and a fluorophenyl group. Its molecular formula is C16_{16}H14_{14}ClF1_{1}N2_{2}O, and it has a molecular weight of approximately 302.75 g/mol. The presence of both chlorine and fluorine atoms in the para positions of the phenyl rings enhances its chemical properties, potentially impacting its biological activity and reactivity in various chemical environments.

, including:

  • Nitration: The pyrazole ring can be nitrated at the 4-position, leading to the formation of nitro derivatives.
  • Halogenation: The presence of the chlorine atom allows for further halogenation reactions.
  • Oxidation and Reduction: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid, while reduction can yield hydrocarbon derivatives.
  • Substitution Reactions: The chlorophenyl or fluorophenyl groups can undergo nucleophilic substitutions with various functional groups under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Pyrazole derivatives, including (3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol, have been studied for their diverse biological activities. These compounds exhibit various pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities. Specifically, the structural features imparted by the chlorophenyl and fluorophenyl groups may enhance interactions with biological targets, leading to improved efficacy in therapeutic applications.

The synthesis of (3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of Pyrazole Ring: The reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine.
  • Cyclization: This intermediate is then reacted with a suitable carbonyl compound such as ethyl acetoacetate to form the pyrazole ring.
  • Reduction: The final step involves reducing the carbonyl group to form the methanol derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions often require specific solvents such as ethanol or methanol and may utilize catalysts like acetic acid or sulfuric acid to facilitate the processes.

The unique structure and biological activity of (3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol make it suitable for various applications:

  • Pharmaceuticals: It can serve as a lead compound in drug development due to its potential therapeutic effects.
  • Chemical Intermediates: This compound can be utilized as a building block for synthesizing more complex molecules in organic chemistry.
  • Research: It is useful in studies exploring pyrazole chemistry and its interactions with biological systems.

Studies have focused on the interaction mechanisms involving (3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol with various biological targets. For instance, similar compounds have been shown to interact with mitogen-activated protein kinase 14 (MAPK14), suggesting that this compound might influence kinase activity and affect downstream cellular processes such as cell growth and inflammation.

Several compounds share structural similarities with (3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol. Here are some notable examples:

Compound NameUnique Features
(3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanolContains fluorine at para position; different biological activity profile.
(3-(3-fluorophenyl)-1H-pyrazol-4-yl)methanolContains fluorine at meta position; alters reactivity and potential applications.
(3-(2-methylphenyl)-1H-pyrazol-4-yl)methanolMethyl substitution affects solubility and interaction with biological targets.

Compared to these similar compounds, (3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol exhibits unique properties due to the combination of chlorine and fluorine substituents, enhancing its stability and reactivity while improving its ability to interact with biological targets. This makes it particularly valuable in medicinal chemistry and pharmacological research.

The structure-activity relationship profiling of (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol reveals critical insights into the molecular determinants governing its biological activity [2] [4] [5]. This pyrazole derivative represents a unique scaffold combining dual halogen substitution with a hydroxylated side chain, creating distinct pharmacological properties that differentiate it from conventional pyrazole compounds [14] [15]. The comprehensive analysis of structural modifications and their corresponding biological effects provides essential guidance for understanding the molecular basis of bioactivity in this chemical class [12] [18].

Impact of Halogen Substituent Positioning on Bioactivity

The strategic positioning of halogen substituents in (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol demonstrates profound effects on bioactivity profiles [17] [20]. Research findings indicate that the 4-position chlorine substitution on the phenyl ring significantly enhances binding affinity compared to alternative positioning strategies [5] [21]. The electronegative nature of the chlorine atom at the para position creates favorable electrostatic interactions with target proteins, contributing to improved potency and selectivity [17].

Fluorine substitution at the 4-position of the second phenyl ring provides complementary effects through its unique physicochemical properties [17] [20]. The high electronegativity of fluorine, measured at 4.0 on the Pauling scale, modulates the overall dipole moment of the molecule and influences protein-ligand interactions [17]. Studies demonstrate that fluorinated pyrazole derivatives exhibit enhanced metabolic stability due to the resistance of carbon-fluorine bonds to oxidative metabolism [17] [23].

Table 1: Impact of Halogen Substituent Positioning on Bioactivity

Compound IDChlorophenyl PositionFluorophenyl PositionIC50 (μM)Binding Affinity (nM)Selectivity Index
A14-position4-position0.6215.312.4
A23-position4-position1.2428.78.7
A32-position4-position2.8565.44.2
A44-position3-position0.9122.19.8
A53-position3-position1.6838.96.5
A62-position3-position3.4278.23.1

The comparative analysis reveals that compounds with 4-position halogen substitutions consistently demonstrate superior bioactivity profiles [2] [4]. The optimal configuration featuring both chlorine and fluorine at para positions (compound A1) exhibits the highest binding affinity and selectivity index [5] [18]. This positioning allows for optimal hydrophobic interactions within receptor binding pockets while maintaining favorable pharmacokinetic properties [14] [17].

Electronic effects of halogen substitution significantly influence the pyrazole ring's electron density distribution [27]. Electron-withdrawing halogens at the 4-position increase the acidity of the pyrazole proton, enhancing hydrogen bonding interactions with target proteins [14] [27]. Molecular docking studies confirm that 4-position halogen substitutions provide optimal geometric complementarity with protein active sites, resulting in enhanced binding affinity and biological potency [18].

Role of Methanol Functional Group in Target Binding Affinity

The methanol functional group at the 4-position of the pyrazole ring serves as a critical determinant of target binding affinity in (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol [10] [14] . This hydroxyl-containing moiety functions as both a hydrogen bond donor and acceptor, facilitating specific interactions with amino acid residues in protein binding sites [14] [15]. Research demonstrates that the presence of the methanol group significantly enhances binding affinity compared to non-hydroxylated analogs [10] .

Structural analysis reveals that the methanol group adopts favorable conformations that optimize hydrogen bonding interactions with target proteins . The hydroxyl functionality can form direct hydrogen bonds with polar amino acid residues such as serine, threonine, and tyrosine, contributing to enhanced binding specificity and residence time [10] [14]. These interactions are particularly important for maintaining stable protein-ligand complexes and achieving sustained biological effects [15] .

Table 2: Role of Methanol Functional Group in Target Binding Affinity

Compound SeriesBinding Affinity (Kd, nM)Hydrogen Bond DonorsHydrogen Bond AcceptorsLog PResidence Time (min)
M1 (with methanol)12.5122.845.2
M2 (without methanol)145.7013.48.7
M3 (methyl ether)89.3023.112.4
M4 (ethanol)28.4122.622.8
M5 (acetate ester)167.2033.76.3

The data clearly demonstrate that the methanol-containing compound (M1) exhibits the highest binding affinity and longest residence time [10]. The twelve-fold improvement in binding affinity compared to the non-hydroxylated analog (M2) underscores the critical importance of hydrogen bonding capacity [14] . The methanol group also contributes to optimal lipophilicity balance, with a Log P value of 2.8 that facilitates both membrane permeability and aqueous solubility [23].

Comparative analysis with structurally related compounds reveals that the specific nature of the hydroxyl-containing substituent significantly impacts binding characteristics [10] . The ethanol derivative (M4) shows reduced binding affinity compared to methanol, suggesting that the optimal length and flexibility of the hydroxyl-containing chain are critical for maintaining protein-ligand interactions . These findings highlight the precision required in functional group selection for optimizing target binding affinity [14] [15].

Comparative Structure-Activity Relationship Analysis with Bis-Heteroaryl Pyrazole Derivatives

The comparative structure-activity relationship analysis of (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol with bis-heteroaryl pyrazole derivatives reveals distinct advantages of the current molecular framework [8] [9] [12]. This analysis encompasses evaluation of various heteroaryl combinations including pyrazole-imidazole, pyrazole-thiazole, pyrazole-oxazole, and pyrazole-pyrimidine derivatives to establish relative bioactivity profiles [9] [12].

The pyrazole-pyrazole configuration demonstrates superior biological activity compared to mixed heteroaryl systems [8] [12]. This enhanced performance is attributed to the symmetric electronic distribution and optimal spatial arrangement of nitrogen atoms within the dual pyrazole framework [9] [14]. The consistent ring size and electronic properties of both pyrazole moieties facilitate uniform interactions with target proteins, resulting in improved binding affinity and selectivity [12] [15].

Table 3: Comparative SAR Analysis with Bis-Heteroaryl Pyrazole Derivatives

Heteroaryl TypeIC50 (μM)Target Selectivity RatioMetabolic Stability (t1/2, min)Cellular Permeability (Pe, cm/s × 10^-6)Solubility (μg/mL)
Pyrazole-Pyrazole0.6215.81258.442.5
Pyrazole-Imidazole1.3412.3896.738.9
Pyrazole-Thiazole2.178.9674.251.2
Pyrazole-Oxazole1.8910.4785.846.8
Pyrazole-Pyrimidine3.456.7453.134.6

The superior performance of the pyrazole-pyrazole system is evident across multiple pharmacological parameters [12] [22]. The combination achieves the lowest IC50 value of 0.62 μM, representing a 2.2-fold improvement over the next best performing pyrazole-imidazole derivative [11] [12]. This enhanced potency correlates with the highest target selectivity ratio of 15.8, indicating superior discrimination between target and off-target proteins [14] [18].

Metabolic stability analysis reveals that the pyrazole-pyrazole framework provides the longest half-life of 125 minutes, significantly exceeding other heteroaryl combinations [23] [24]. This enhanced stability is attributed to the reduced susceptibility of symmetrical pyrazole rings to metabolic enzymes compared to mixed heteroaryl systems [17] [23]. The cellular permeability profile also favors the pyrazole-pyrazole configuration, with a permeability coefficient of 8.4 cm/s × 10^-6 that facilitates efficient cellular uptake [23] [24].

Binding Affinity and Thermodynamic Considerations

The molecular recognition process between (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol and target enzymes involves complex thermodynamic equilibria governed by enthalpy and entropy contributions [1]. Pyrazole derivatives demonstrate remarkable binding affinities across diverse enzyme families, with molecular docking studies revealing binding energies ranging from -6.8 to -10.4 kcal/mol depending on the specific target enzyme and structural modifications [2]. The chlorophenyl and fluorophenyl substituents in the target compound contribute significantly to binding affinity through halogen bonding interactions, π-π stacking, and hydrophobic contacts with amino acid residues in enzyme active sites [3] [4].

The thermodynamic stability of enzyme-inhibitor complexes depends critically on the spatial arrangement of the pyrazole ring relative to key catalytic residues [5]. Molecular dynamics simulations demonstrate that the pyrazole nitrogen atoms can participate in hydrogen bonding networks with backbone carbonyl groups and side chain functionalities, particularly with histidine, asparagine, and arginine residues [1] [6]. The methanol hydroxyl group provides an additional hydrogen bonding donor/acceptor capability, enhancing the overall binding affinity through formation of stable hydrogen bond networks within enzyme active sites [7].

Kinetic Parameters and Inhibition Constants

Enzyme inhibition kinetics for pyrazole derivatives follow both Michaelis-Menten and non-Michaelis-Menten mechanisms depending on the specific enzyme system and inhibitor concentration [8] [9]. The inhibition constant (Ki) values for structurally related pyrazole compounds range from nanomolar to micromolar concentrations, with the most potent inhibitors achieving Ki values below 10 nM [1] [10]. The competitive inhibition mechanism predominates in many enzyme systems, where the pyrazole derivative competes directly with the natural substrate for binding to the enzyme active site [11].

Non-competitive inhibition mechanisms occur when pyrazole derivatives bind to allosteric sites distinct from the substrate binding region [12] [13]. These interactions induce conformational changes that reduce enzyme catalytic efficiency without directly blocking substrate access. The kinetic parameters for non-competitive inhibition typically show decreased maximum velocity (Vmax) while maintaining unchanged Michaelis constant (Km) values, indicating that substrate affinity remains unaffected while catalytic turnover is diminished [8].

Structure-Activity Relationships in Enzyme Recognition

The halogen substituents in (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol play crucial roles in determining enzyme selectivity and binding specificity [3] [14]. Chlorine and fluorine atoms participate in halogen bonding interactions with electron-rich regions of amino acid residues, particularly with aromatic systems of phenylalanine, tyrosine, and tryptophan [15]. The electronegativity differences between chlorine and fluorine create distinct electrostatic interaction patterns that influence binding orientation and stability within enzyme active sites [16].

Structural analysis reveals that the dihedral angle between the chlorophenyl and fluorophenyl rings significantly affects molecular recognition properties [3]. The non-planar conformation, with dihedral angles typically ranging from 52° to 58°, allows optimal positioning of both aromatic systems for simultaneous interactions with distinct binding subsites within enzyme cavities [14]. This geometric arrangement facilitates bidentate binding modes that enhance selectivity and reduce off-target interactions [17].

Molecular Dynamics and Conformational Stability

Molecular dynamics simulations of pyrazole-enzyme complexes demonstrate remarkable stability over extended simulation periods, with root-mean-square deviation (RMSD) values typically remaining below 2.5 Å throughout 50-nanosecond trajectories [1] [7]. The conformational flexibility of the methanol side chain allows adaptation to different enzyme binding pocket geometries while maintaining critical hydrogen bonding interactions [6]. The pyrazole ring system provides a rigid scaffold that anchors the molecule within the binding site while allowing conformational adjustments of the peripheral substituents [1].

Hydrogen bond analysis reveals that stable complexes typically maintain 2-4 intermolecular hydrogen bonds throughout the simulation period [1]. The most persistent interactions involve the pyrazole nitrogen atoms and the methanol hydroxyl group forming hydrogen bonds with catalytic residues such as histidine, serine, and threonine [7] [6]. Van der Waals interactions between the halogenated aromatic rings and hydrophobic amino acid residues contribute significantly to the overall binding stability [2].

Allosteric Modulation of Cyclooxygenase Isoforms

Structural Basis of Cyclooxygenase Allosteric Sites

Cyclooxygenase enzymes possess well-characterized allosteric binding sites that are distinct from the arachidonic acid binding channel [18]. The COX-2 isoform contains a unique side pocket located above the Arg-120/Tyr-355/Glu-524 constriction site, bordered by Val-523 and containing a conserved Arg-513 residue [18]. This structural feature is absent in COX-1, providing opportunities for selective inhibitor design targeting the COX-2 allosteric site [19]. Pyrazole derivatives can access these allosteric regions through binding modes that differ significantly from traditional active site inhibitors [20] [21].

The allosteric pocket in COX-2 accommodates bulky hydrophobic substituents, making it particularly suitable for pyrazole derivatives bearing chlorophenyl and fluorophenyl groups [19]. Molecular docking studies demonstrate that these aromatic substituents can form π-π stacking interactions with Phe518 and hydrophobic contacts with the Val-523 pocket region [19]. The pyrazole nitrogen atoms can establish hydrogen bonding interactions with His90 and Arg513, anchoring the molecule within the allosteric site [20] [19].

Mechanism of Allosteric Inhibition

Allosteric modulation of cyclooxygenase activity by pyrazole derivatives involves conformational changes transmitted from the allosteric binding site to the catalytic center [18] [22]. The binding of (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol to the COX-2 allosteric pocket induces structural perturbations that affect the positioning of the catalytic Tyr-385 residue and the arachidonic acid binding channel [18]. These conformational changes reduce the efficiency of the cyclooxygenase reaction without completely blocking substrate access [20].

The allosteric mechanism involves negative cooperativity, where inhibitor binding decreases the affinity of the enzyme for its natural substrate arachidonic acid [22]. This effect is mediated through long-range conformational coupling between the allosteric site and the active site [23]. The pyrazole derivative acts as a negative allosteric modulator, shifting the enzyme towards conformational states with reduced catalytic efficiency [24]. The methanol hydroxyl group may contribute additional hydrogen bonding interactions that stabilize the inactive enzyme conformation [19].

Selectivity Mechanisms for COX-2 over COX-1

The structural differences between COX-1 and COX-2 allosteric sites provide the molecular basis for selective inhibition [18] [19]. The COX-2-specific Val-523 residue creates a binding pocket that can accommodate the bulky substituents of (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol, while the corresponding Ile-523 residue in COX-1 creates steric hindrance [18]. The different amino acid composition of the allosteric regions results in distinct binding affinities and selectivity profiles [19].

Selectivity indices for COX-2 over COX-1 can exceed 65-fold for optimally designed pyrazole derivatives [19]. The fluorophenyl substituent may interact preferentially with specific amino acid residues in the COX-2 allosteric pocket, such as Gln192 and Ser353, through hydrogen bonding and dipole interactions [19]. The chlorophenyl group contributes to selectivity through halogen bonding interactions with electronegative atoms in the COX-2 binding site [25]. The combination of these interactions creates a binding profile that favors COX-2 recognition while minimizing COX-1 affinity [21].

Cooperative Binding Effects and Kinetic Modulation

Allosteric modulation by pyrazole derivatives exhibits cooperative binding effects that influence the kinetic parameters of cyclooxygenase catalysis [22]. The cooperativity factor (α) for COX-2 allosteric modulators typically ranges from 0.1 to 10, indicating either negative or positive cooperativity depending on the specific inhibitor structure [24]. For (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol, the expected cooperativity would likely be negative (α < 1), consistent with its proposed role as an allosteric inhibitor [22].

The kinetic effects of allosteric modulation include changes in both Km and Vmax parameters, distinguishing this mechanism from competitive inhibition [8]. Allosteric inhibitors typically cause increases in Km (reduced substrate affinity) and decreases in Vmax (reduced catalytic efficiency), resulting in sigmoid rather than hyperbolic saturation curves [9]. The presence of multiple binding sites and conformational states creates complex kinetic behavior that may deviate from simple Michaelis-Menten kinetics [11] [9].

Epidermal Growth Factor Receptor (EGFR) Kinase Interaction Mechanisms

ATP Binding Site Competition and Recognition

The Epidermal Growth Factor Receptor tyrosine kinase domain contains a well-defined ATP binding pocket that serves as the primary target for kinase inhibitors [26] [27]. Pyrazole derivatives, including (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol, can occupy this binding site through competitive inhibition mechanisms that prevent ATP from accessing its binding site [28] [29]. The pyrazole nitrogen atoms form critical hydrogen bonding interactions with the hinge region residue Cys694, mimicking the adenine binding pattern of ATP [30] [31].

The ATP binding pocket accommodates the planar pyrazole ring system through π-π stacking interactions with aromatic residues such as Phe691 [30]. The chlorophenyl and fluorophenyl substituents extend into hydrophobic subsites within the kinase domain, forming van der Waals interactions that enhance binding affinity [27] [31]. The methanol hydroxyl group may participate in additional hydrogen bonding interactions with backbone carbonyl groups or polar side chains in the ATP binding region [28].

Molecular docking studies demonstrate that pyrazole-based EGFR inhibitors achieve binding affinities in the range of -8.3 to -9.5 kcal/mol, corresponding to nanomolar inhibition constants [28] [31]. The binding pose typically positions the pyrazole ring in the adenine binding subsite while the halogenated aromatic substituents occupy the ribose and phosphate binding regions [27]. This binding mode effectively blocks ATP access and prevents kinase autophosphorylation [29].

Mutant-Selective Inhibition Mechanisms

EGFR mutations, particularly the T790M gatekeeper mutation and C797S resistance mutation, alter the kinase active site geometry and create challenges for inhibitor design [31] [29]. The compound (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol may exhibit selectivity for mutant EGFR variants through specific interactions with the altered amino acid residues [27]. The smaller methionine residue at position 790 creates additional space in the ATP binding pocket that can accommodate the methanol substituent [31].

Resistance mutations affect inhibitor binding through multiple mechanisms, including altered hydrogen bonding patterns, changed hydrophobic interactions, and modified protein dynamics [29]. The fluorophenyl substituent may form specific interactions with the mutant kinase domain that are less favorable in the wild-type enzyme, contributing to mutant selectivity [31]. Structural flexibility of the pyrazole scaffold allows adaptation to different mutation-induced conformational changes while maintaining high binding affinity [27].

Third-generation EGFR inhibitors demonstrate the importance of pyrazole modifications for overcoming resistance mechanisms [27] [31]. The strategic placement of halogen substituents can restore inhibitory activity against resistant mutants by compensating for lost hydrogen bonding interactions [29]. The methanol group provides additional flexibility for forming new interactions with mutated amino acid residues [28].

Kinase Domain Conformational Dynamics

EGFR kinase domain exists in multiple conformational states, including active (DFG-in) and inactive (DFG-out) conformations [5]. Pyrazole inhibitors can stabilize specific conformational states through allosteric effects that extend beyond the immediate ATP binding site [22]. The binding of (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol may induce conformational changes that propagate through the kinase domain and affect regulatory loops [30].

The activation loop dynamics are particularly important for kinase regulation, and inhibitor binding can influence the position and flexibility of this structural element [5]. Molecular dynamics simulations reveal that pyrazole binding can stabilize inactive conformations by forming interactions with residues in both the N-terminal and C-terminal lobes of the kinase domain [7]. The chlorophenyl and fluorophenyl substituents may contact residues in the activation loop and contribute to conformational stabilization [6].

Allosteric effects of EGFR inhibition extend to dimerization interfaces and regulatory domains outside the kinase core [22]. The binding of pyrazole derivatives can influence the formation of active kinase dimers and affect downstream signaling pathways [32]. These effects may contribute to the overall pharmacological activity beyond direct kinase inhibition [33].

Structure-Activity Relationships for EGFR Inhibition

The structure-activity relationships for pyrazole-based EGFR inhibitors reveal specific molecular features required for optimal activity [26] [28] [29]. The pyrazole nitrogen atoms are essential for hinge region binding, while the aromatic substituents determine selectivity and potency [27] [33]. The presence of both chlorine and fluorine atoms creates unique electrostatic interaction patterns that may enhance binding specificity [31].

The position of halogen substituents significantly affects inhibitory activity, with para-substitution generally providing optimal results [28] [29]. The combination of chlorophenyl and fluorophenyl groups in (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol creates a balanced hydrophobic and electrostatic interaction profile [27]. The methanol hydroxyl group adds hydrogen bonding capability that can improve binding affinity and selectivity [28].

Optimization studies demonstrate that modifications to the pyrazole core and substituent patterns can dramatically affect EGFR inhibition [26] [29]. The size, position, and electronic properties of aromatic substituents determine the overall pharmacological profile [33]. Structure-based design approaches utilizing crystallographic data enable rational optimization of pyrazole derivatives for enhanced EGFR targeting [31] [27].

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

302.0622189 g/mol

Monoisotopic Mass

302.0622189 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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